N-methyl-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]-3-pyridinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]-3-pyridinecarboxamide is a pyridinecarboxamide. It derives from a nicotinamide.
Scientific Research Applications
Synthesis and Characterization
- N-methyl-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]-3-pyridinecarboxamide and similar compounds are synthesized and characterized for various applications. For instance, a study by Dani et al. (2013) focused on the synthesis, spectral, X-ray, and DFT studies of related compounds, indicating their stability and potential for various applications (Dani et al., 2013).
Biological Activities
- The compound and its derivatives have been explored for diverse biological activities. For example, a study by Li et al. (2020) highlighted the interaction of similar compounds with DNA and proteins, showing selective cytotoxicity and potential as anticancer agents (Li et al., 2020). Another study by Patel and Patel (2015) focused on the antibacterial and antifungal activities of heterocyclic compounds related to this compound (Patel & Patel, 2015).
Anticancer Evaluation
- Tiwari et al. (2017) conducted a study on compounds containing a thiadiazole scaffold, similar to this compound, evaluating their anticancer activity. This research indicated the potential of these compounds in cancer treatment (Tiwari et al., 2017).
Antimicrobial Properties
- The antimicrobial and antifungal activities of derivatives of this compound have been widely studied, showing significant activity against various bacteria and fungi. Ameen and Qasir (2017) synthesized and evaluated new derivatives for their antimicrobial potential (Ameen & Qasir, 2017).
Properties
Molecular Formula |
C14H11N5OS |
---|---|
Molecular Weight |
297.34 g/mol |
IUPAC Name |
N-methyl-N-(5-pyridin-3-yl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C14H11N5OS/c1-19(13(20)11-5-3-7-16-9-11)14-18-17-12(21-14)10-4-2-6-15-8-10/h2-9H,1H3 |
InChI Key |
FASDLJZKZQRXCL-UHFFFAOYSA-N |
SMILES |
CN(C1=NN=C(S1)C2=CN=CC=C2)C(=O)C3=CN=CC=C3 |
Canonical SMILES |
CN(C1=NN=C(S1)C2=CN=CC=C2)C(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.